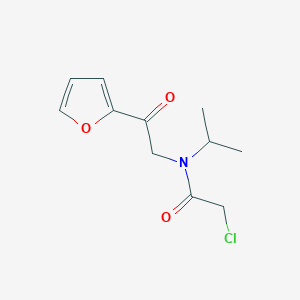

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide

CAS No.: 1353945-89-7

Cat. No.: VC8232384

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353945-89-7 |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | 2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3 |

| Standard InChI Key | BPJBKWPKJBPLJK-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Design

The IUPAC name, 2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide, reflects its core structure:

-

A chloroacetamide backbone () with dual N-substituents.

-

An isopropyl group () attached to the amide nitrogen.

-

A 2-oxoethylfuran moiety () providing aromatic and ketonic functionality .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1353945-89-7 | |

| Molecular Formula | ||

| Molecular Weight | 243.69 g/mol | |

| SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl | |

| InChIKey | BPJBKWPKJBPLJK-UHFFFAOYSA-N |

Structural and Electronic Properties

The compound’s reactivity is influenced by:

-

Electrophilic sites: The chloroacetamide group () and ketone () .

-

Steric effects: The isopropyl group creates steric hindrance, potentially modulating reaction pathways .

XLogP3-AA calculations indicate a moderate lipophilicity (1.7), suggesting balanced solubility in polar and nonpolar solvents . The rotatable bond count (5) and hydrogen bond acceptor count (3) further highlight its conformational flexibility .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for this compound are scarce, analogous chloroacetamides are typically synthesized via:

-

Condensation reactions: Between chloroacetyl chloride and secondary amines under basic conditions .

-

Multi-step functionalization: Introducing the furan-2-yl group via nucleophilic substitution or Friedel-Crafts acylation .

A plausible route involves:

-

Reacting isopropylamine with chloroacetyl chloride to form -isopropylchloroacetamide.

-

Alkylation with 2-bromo-1-(furan-2-yl)ethan-1-one in the presence of a base (e.g., NaOH) .

Table 2: Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amidation | Chloroacetyl chloride, EtN, 0°C | 75–85 | |

| Alkylation | KCO, DMF, 60°C | 60–70 |

Reactivity and Derivatives

The compound undergoes characteristic reactions:

-

Nucleophilic substitution: Chlorine displacement by amines or thiols to form sulfonamides or thioethers .

-

Ketone reduction: Catalytic hydrogenation converts the 2-oxoethyl group to a hydroxyl or methylene group .

-

Furan ring modifications: Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the α-position of the furan .

Physicochemical and Spectroscopic Properties

Experimental and Computed Data

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Source |

|---|---|---|

| IR | 1660 cm (C=O), 750 cm (C-Cl) | |

| H NMR | δ 1.2 (d, isopropyl CH), δ 4.3 (s, CHCl) | |

| C NMR | δ 170 (C=O), δ 110 (furan C-O) |

Applications and Biological Relevance

Medicinal Chemistry

-

Antimicrobial potential: Structural resemblance to sulfonamides suggests possible antibacterial activity .

-

Enzyme inhibition: The chloroacetamide group may target cysteine proteases or acetyltransferases .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume